

A Technical Guide to Ergothioneine-d9: Properties, Analysis, and Biological Significance

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Compound of Interest

Compound Name: *Ergothioneine-d9*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Ergothioneine, **Ergothioneine-d9**, covering its fundamental molecular properties, the analytical methods for its characterization, and its relevance in biological systems, particularly concerning its antioxidant and neuroprotective roles.

Core Molecular Data

Ergothioneine-d9 is a stable, isotopically labeled form of L-Ergothioneine, a naturally occurring amino acid derivative. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in complex biological matrices. The key molecular properties are summarized below.

Property	Ergothioneine-d9	L-Ergothioneine
Molecular Formula	C ₉ H ₆ D ₉ N ₃ O ₂ S	C ₉ H ₁₅ N ₃ O ₂ S ^{[1][2][3][4]}
Molecular Weight	238.36 g/mol ^{[5][6]}	229.30 g/mol ^{[1][2][3][4]}
IUPAC Name	(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate ^{[5][6]}	(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate ^[2]
CAS Number (unlabeled)	497-30-3 ^[7]	497-30-3 ^{[2][3][4]}

Experimental Protocols for Molecular Weight Determination and Quantification

The precise determination of the molecular weight of Ergothioneine and its deuterated analogue is critical for their use in research and clinical settings. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Methodology: LC-MS/MS for Ergothioneine Analysis

This protocol provides a general framework for the quantification of ergothioneine in biological samples using **Ergothioneine-d9** as an internal standard.

1. Sample Preparation:

- Extraction: For blood samples, red blood cells are lysed using hypotonic shock with cold water. Proteins and other high molecular weight components are removed by centrifugation through a molecular weight cut-off filter (e.g., 10 kDa) at 4°C. For cosmetic or mushroom samples, extraction is typically performed using methanol or an ethanol/water mixture, followed by centrifugation and filtration to remove particulate matter.^{[3][4]}
- Internal Standard Spiking: A known concentration of **Ergothioneine-d9** is added to the extracted sample prior to analysis. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

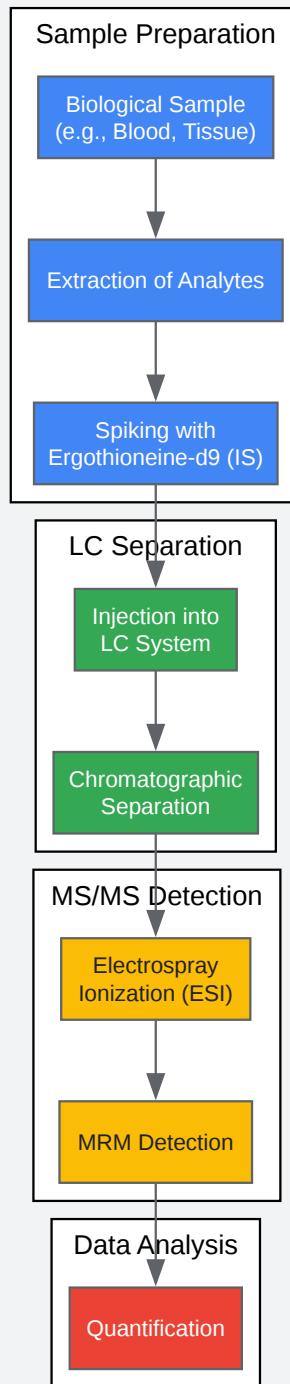
2. Chromatographic Separation:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[2]
- Column: A C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly employed for separation.[1][2]
- Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[1][6]
- Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.2-0.4 mL/min.[2][6]
- Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[2]

3. Mass Spectrometric Detection:

- Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][2]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[2]
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ergothioneine and **Ergothioneine-d9**. For example, a transition for derivatized hercynine (a precursor to ergothioneine) is m/z 270.28 → 95.[3]
- Data Analysis: The peak area ratio of the analyte (Ergothioneine) to the internal standard (**Ergothioneine-d9**) is used to construct a calibration curve from which the concentration of ergothioneine in the sample is determined.

LC-MS/MS Workflow for Ergothioneine Quantification

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LC-MS/MS workflow for ergothioneine quantification.

Biological Significance and Signaling Pathways

Ergothioneine is recognized as a potent antioxidant and cytoprotectant.^[8] It is not synthesized by humans and must be obtained through dietary sources, with mushrooms being a particularly rich source.^[5] The specific transporter, OCTN1 (Organic Cation Transporter Novel Type 1), facilitates its uptake and accumulation in tissues susceptible to oxidative stress.^{[2][5]}

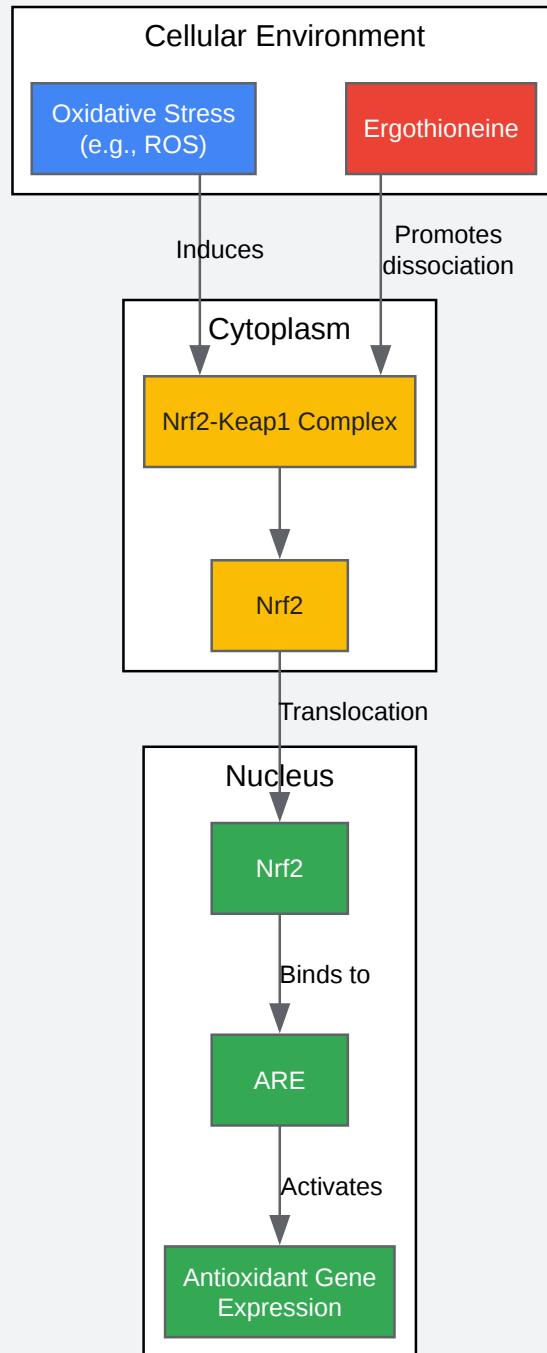
Antioxidant and Neuroprotective Mechanisms

Ergothioneine exerts its protective effects through multiple mechanisms:

- Direct Scavenging of Reactive Oxygen Species (ROS): It directly neutralizes harmful free radicals.
- Chelation of Metal Ions: By binding to metal ions like copper and iron, it prevents them from participating in reactions that generate ROS.
- Modulation of Signaling Pathways: Ergothioneine can influence key cellular signaling pathways involved in the oxidative stress response.

A critical pathway modulated by ergothioneine is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under conditions of oxidative stress, ergothioneine can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their increased expression. This enhances the cell's endogenous antioxidant capacity.

Ergothioneine's Role in the Nrf2/ARE Antioxidant Pathway

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Ergothioneine's role in the Nrf2/ARE antioxidant pathway.

In the context of neuroprotection, ergothioneine has been shown to protect neuronal cells from damage induced by neurotoxins and beta-amyloid peptides.[9][10] Its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising agent for mitigating neurodegenerative processes.[11] Studies have indicated that ergothioneine can reduce neuronal cell death by regulating oxidative and antioxidative enzymes.[12]

This technical guide provides a foundational understanding of **Ergothioneine-d9**, from its basic chemical properties to its application in sophisticated analytical techniques and its significant biological roles. For professionals in drug development and research, the use of deuterated standards like **Ergothioneine-d9** is indispensable for the accurate assessment of ergothioneine's pharmacokinetics and its potential as a therapeutic agent.

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